molecular formula C14H9ClF3N3O3 B3042898 N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide CAS No. 680216-50-6

N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide

Cat. No. B3042898
CAS RN: 680216-50-6
M. Wt: 359.69 g/mol
InChI Key: WFEPJDQIOKFYSK-UHFFFAOYSA-N
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Description

N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a key regulator of numerous signaling pathways, including Wnt, insulin, and growth factor signaling. CHIR-99021 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for scientific research.

Mechanism of Action

CHIR-99021 inhibits N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell survival, proliferation, and differentiation. It has also been shown to regulate glucose metabolism, insulin signaling, and lipid metabolism. CHIR-99021 has been used to study the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in numerous biological processes, including neurogenesis, cardiogenesis, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHIR-99021 is its specificity for N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide, which allows researchers to study the role of this enzyme in isolation. However, CHIR-99021 has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, CHIR-99021 can be toxic at high concentrations, which can limit its use in certain experimental systems.

Future Directions

There are numerous future directions for research involving CHIR-99021. One area of interest is the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in aging and age-related diseases, such as Alzheimer's disease. CHIR-99021 has also been shown to have potential therapeutic effects in a variety of disease models, including cancer and diabetes. Additionally, the development of more specific N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide inhibitors could lead to new insights into the role of this enzyme in various biological processes.

Scientific Research Applications

CHIR-99021 has been used extensively in scientific research to study the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neuronal and cardiac lineages, and to enhance the survival and function of neurons in vitro and in vivo. CHIR-99021 has also been used to study the role of N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide in cancer, diabetes, and other diseases.

properties

IUPAC Name

2-chloro-N'-[2-(trifluoromethoxy)benzoyl]pyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O3/c15-11-7-8(5-6-19-11)12(22)20-21-13(23)9-3-1-2-4-10(9)24-14(16,17)18/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEPJDQIOKFYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=NC=C2)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroisonicotinoyl)-2-(trifluoromethoxy)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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